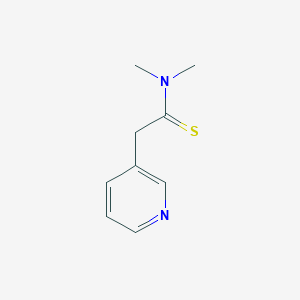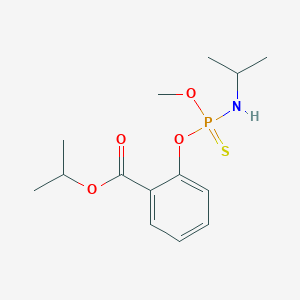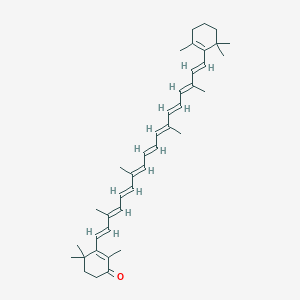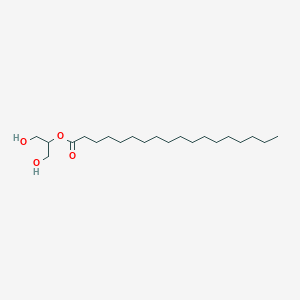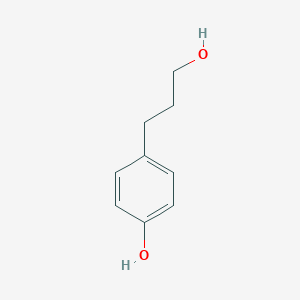
NGB 2904 盐酸盐
描述
NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor . It has a high binding affinity (1.4 nM) at the hD3 receptor with 150-fold selectivity for primate D3 receptors over primate D2L receptors . It attenuates the rewarding effects of cocaine and methamphetamine .
Molecular Structure Analysis
The empirical formula of NGB 2904 hydrochloride is C28H29Cl2N3O·HCl . Its molecular weight is 530.92 g/mol . The SMILES string representation is Cl.Clc1cccc(N2CCN(CCCCNC(=O)c3ccc-4c(Cc5ccccc-45)c3)CC2)c1Cl .
Physical And Chemical Properties Analysis
NGB 2904 hydrochloride is a white to tan powder . It is soluble in DMSO to a concentration of at least 25 mg/mL . It should be stored in desiccated conditions at a temperature of 2-8°C .
科学研究应用
Dopamine D3 Receptor Antagonist
NGB 2904 is a potent and selective dopamine D3 receptor antagonist . It has high binding affinity (1.4 nM) at the hD3 receptor with 150-fold selectivity for primate D3 receptors over primate D2L receptors .
Inhibition of Dopamine D3 Receptor Function
The inhibition of dopamine D3 receptor function by NGB 2904 increases spontaneous locomotor activity in rodents . This suggests potential applications in the study of movement disorders.
Cell Signaling Studies
NGB 2904 hydrochloride may be used in cell signaling studies . Its specific interaction with dopamine receptors can help understand the role of these receptors in various cellular processes.
Study of Rewarding Effects of Drugs
NGB 2904 attenuates the rewarding effects of drugs like cocaine and methamphetamine . This makes it a valuable tool in studying addiction and potential treatments.
Inhibition of Drug-Seeking Behavior
In addition to attenuating the rewarding effects of drugs, NGB 2904 also inhibits relapse to drug-seeking behavior . This suggests its potential use in the development of therapies for drug addiction.
Antagonizing Quinpirole-Stimulated Mitogenesis
NGB 2904 potently antagonizes quinpirole-stimulated mitogenesis . This indicates its potential role in studying cell proliferation and cancer.
作用机制
Target of Action
NGB 2904 hydrochloride is a potent, selective, orally active, and brain-penetrated antagonist of the dopamine D3 receptor . It shows selectivity for D3 over D2, 5-HT2, α1, D4, D1, and D5 receptors .
Mode of Action
NGB 2904 hydrochloride interacts with its primary target, the dopamine D3 receptor, by binding to it with high affinity . This interaction results in the inhibition of the dopamine D3 receptor function . It potently antagonizes quinpirole-stimulated mitogenesis .
Biochemical Pathways
The dopamine D3 receptor is part of the mesolimbic dopamine system, which is critically involved in drug reward and relapse . By antagonizing the dopamine D3 receptor, NGB 2904 hydrochloride can affect this pathway and its downstream effects . It has been suggested that a dopamine-dependent mechanism explains the effects of NGB 2904 hydrochloride on cocaine’s actions in animal models of drug addiction .
Result of Action
The molecular and cellular effects of NGB 2904 hydrochloride’s action include an increase in spontaneous and amphetamine-stimulated locomotion in mice . It also attenuates cocaine’s rewarding effects and inhibits relapse to drug-seeking behavior in rats .
Action Environment
The efficacy and stability of NGB 2904 hydrochloride can be influenced by various environmental factors. It’s worth noting that the effectiveness of NGB 2904 hydrochloride in attenuating the rewarding effects of cocaine and inhibiting relapse to drug-seeking behavior suggests that it may be a potential therapeutic agent in the treatment of cocaine addiction .
未来方向
NGB 2904 hydrochloride or other D3-selective antagonists may have potential in controlling motivation for drug-taking behavior or relapse to drug-seeking behavior, but they may have a limited role in antagonizing the acute rewarding effects produced by cocaine or other addictive drugs . NGB 2904 hydrochloride may also act as a useful tool to study the role of D3 receptors in drug addiction .
属性
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIWYJNBKGCVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940417 | |
| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NGB 2904 hydrochloride | |
CAS RN |
189060-98-8 | |
| Record name | N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

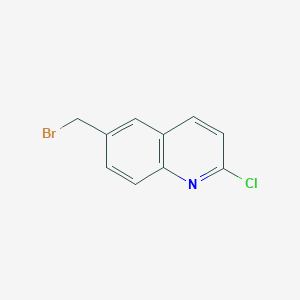
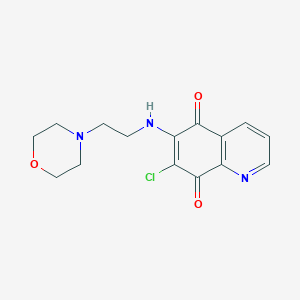


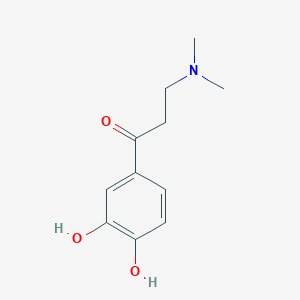

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
